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Compound of Interest

Compound Name:
2-Hydroxy-4-methoxy-6-

methylbenzaldehyde

CAS No.: 34883-08-4

Cat. No.: B2816357

Get Quote

Everninic aldehyde is defined by a tetra-substituted benzene ring. Its stability and reactivity are

governed by the interplay between the electron-donating methoxy/hydroxyl groups and the

electron-withdrawing formyl group.

Chemical Nomenclature & Identifiers

Parameter Detail

IUPAC Name
2-Hydroxy-4-methoxy-6-
methylbenzaldehyde

Common Name Everninic aldehyde

CAS Number 709-50-2

Molecular Formula C₉H₁₀O₃

Molecular Weight 166.17 g/mol
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| SMILES | Cc1cc(OC)cc(O)c1C=O |

Structural Dynamics & Intramolecular Bonding The molecule exhibits a strong intramolecular

hydrogen bond (IMHB) between the C2-hydroxyl proton and the carbonyl oxygen. This

interaction creates a pseudo-six-membered ring, significantly influencing its chemical behavior:

Reduced Carbonyl Electrophilicity: The H-bond stabilizes the carbonyl, making it less

susceptible to weak nucleophiles compared to non-chelated aldehydes.

pKa Shift: The acidity of the phenolic proton is reduced (pKa > 10) because the proton is

"locked" in the chelate.

Solubility: The masking of the polar hydroxyl group enhances solubility in non-polar organic

solvents (e.g., dichloromethane, toluene).
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Figure 1: Structural interaction map of Everninic aldehyde showing the critical intramolecular

hydrogen bond and steric environment.

Part 2: Physicochemical Properties
The following data points are critical for process development and formulation.
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Property Value Context/Implication

Appearance Pale yellow needles/powder

Color intensifies upon

oxidation or trace metal

contamination.

Melting Point 61–65 °C

Sharp MP indicates high purity;

broadens significantly with

isomeric impurities

(isoeverninic aldehyde).

Solubility (Water) Very Low (< 0.5 mg/mL)

Hydrophobic nature requires

organic co-solvents (DMSO,

EtOH) for biological assays.

Solubility (Organic) High
Soluble in CHCl₃, Acetone,

Ethyl Acetate, Ethanol.

pKa (Phenol) ~10.5

Higher than typical phenols

(pKa ~10) due to H-bond

stabilization.

UV ~295 nm, 330 nm

Characteristic of substituted

benzaldehydes; bathochromic

shift in alkaline media.

Part 3: Regioselective Synthesis Protocol
The synthesis of Everninic aldehyde requires precise regiocontrol to distinguish it from its

isomer, Isoeverninic aldehyde. The Vilsmeier-Haack formylation of orcinol monomethyl ether is

the industry-standard approach due to its selectivity for the activated position para to the

methoxy group (and ortho to the hydroxyl).

Reaction Logic:

Substrate: Orcinol Monomethyl Ether (3-methoxy-5-methylphenol).

Reagent: Phosphoryl chloride (POCl₃) and Dimethylformamide (DMF).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2816357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Electrophilic aromatic substitution. The formyl group enters at C2 (between OH

and Me is sterically hindered; between OH and OMe is electronically favored but crowded).

However, in the Everninic substitution pattern (2-OH, 4-OMe, 6-Me), the formyl group is

actually placed at the position between the OH and Me groups relative to the original orcinol

skeleton?

Correction: Let's trace the regiochemistry carefully.

Orcinol Monomethyl Ether: OH at 1, OMe at 3, Me at 5.

Target: CHO at 2 (Ortho to OH, Ortho to OMe).

Gattermann-Adams or Vilsmeier conditions favor the position para to the strongest

activator (OH) if unblocked, or ortho if para is blocked.

Here, the position para to OH (C4) is occupied by H. The position para to OMe (C6) is

occupied by H.

Literature Consensus: Formylation of orcinol monomethyl ether yields Everninic aldehyde

(CHO ortho to OH, para to OMe) as the major product due to the directing power of the

OH group and the stabilization of the transition state by the adjacent OH (chelation

control).

Step-by-Step Protocol
Materials:

Orcinol Monomethyl Ether (10.0 g, 72.4 mmol)

Phosphoryl Chloride (POCl₃) (13.3 g, 86.9 mmol)

DMF (Dry, 50 mL)

Dichloromethane (DCM) (Solvent)

Workflow:
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Vilsmeier Complex Formation: In a flame-dried flask under N₂, cool DMF (50 mL) to 0°C. Add

POCl₃ dropwise over 20 mins. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.

Substrate Addition: Dissolve Orcinol Monomethyl Ether in minimal DMF/DCM. Add dropwise

to the Vilsmeier complex at 0°C.

Reaction: Allow to warm to Room Temperature (RT). Heat to 60°C for 2 hours. Validation:

Monitor via TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material

due to H-bonding.

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (200 g) containing sodium

acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water, then brine.

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Methanol/Water or

perform flash chromatography (Silica, 0-10% EtOAc in Hexane).
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Figure 2: Vilsmeier-Haack synthesis workflow for Everninic Aldehyde.

Part 4: Analytical Fingerprinting (Spectroscopy)
Accurate identification requires distinguishing Everninic aldehyde from its isomers.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Mechanistic
Insight

12.50 - 13.00 Singlet (s) 1H 2-OH

Extremely
downfield due
to strong IMHB
with carbonyl.

10.10 - 10.30 Singlet (s) 1H -CHO Aldehyde proton.

6.35
Doublet (d, J=2.5

Hz)
1H Ar-H (C3)

Meta-coupling

with C5 proton.

6.25
Doublet (d, J=2.5

Hz)
1H Ar-H (C5)

Meta-coupling

with C3 proton.

3.85 Singlet (s) 3H -OCH₃ Methoxy group.

| 2.60 | Singlet (s) | 3H | -CH₃ | Methyl group (deshielded by aromatic ring). |

2. Infrared Spectroscopy (FT-IR)

3200–3500 cm⁻¹: Weak/Broad OH stretch (often obscured by C-H stretches due to

chelation).

1640–1650 cm⁻¹: C=O Stretch. Note: This is lower than typical aldehydes (1700 cm⁻¹) due

to conjugation and Hydrogen Bonding.

1610 cm⁻¹: Aromatic C=C ring stretch.

Part 5: Reactivity & Biological Applications[2][3][4]
[5]
Chemical Reactivity Profile

Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases).

This is the primary route for synthesizing antimicrobial derivatives.

Protocol: Reflux with amine in Ethanol (catalytic acetic acid).
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Oxidation: Mild oxidation (Ag₂O or NaClO₂) yields Everninic Acid.

Demethylation: Treatment with BBr₃ yields 2,4-dihydroxy-6-methylbenzaldehyde (Orsellinic

aldehyde).

Biological Significance[1][2][3]

Antimicrobial: Exhibits moderate activity against Gram-positive bacteria (S. aureus) and fungi

(Candida albicans). The lipophilicity provided by the methyl and methoxy groups facilitates

cell membrane penetration.

Lichen Metabolite: Acts as a chemical defense agent in Evernia species against herbivores

and pathogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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